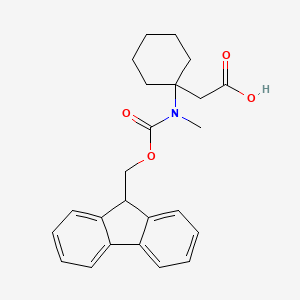

2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid

Beschreibung

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid (CAS: 282524-98-5) is a fluorenylmethyloxycarbonyl (Fmoc)-protected compound featuring a methylamino-substituted cyclohexyl backbone and an acetic acid moiety. With a molecular formula of C23H25NO4 and molecular weight of 379.45 g/mol, it is primarily utilized in peptide synthesis as a protected amino acid derivative. The Fmoc group ensures stability during solid-phase peptide synthesis (SPPS) while allowing selective deprotection under mild basic conditions .

Key properties:

Eigenschaften

Molekularformel |

C24H27NO4 |

|---|---|

Molekulargewicht |

393.5 g/mol |

IUPAC-Name |

2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclohexyl]acetic acid |

InChI |

InChI=1S/C24H27NO4/c1-25(24(15-22(26)27)13-7-2-8-14-24)23(28)29-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21H,2,7-8,13-16H2,1H3,(H,26,27) |

InChI-Schlüssel |

SQKZVADJMFXLBB-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCCCC4)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The protected amino acid is then reacted with cyclohexylacetic acid under specific conditions to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the cyclohexyl ring.

Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.

Wissenschaftliche Forschungsanwendungen

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of protein interactions and functions.

Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications . This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The following table highlights structural differences and key properties of the target compound and its analogues:

Purity and Commercial Availability

Medicinal Chemistry

Biologische Aktivität

2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₃₁N₃O₄

- Molecular Weight : 365.48 g/mol

- CAS Number : 1217716-50-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The fluorenyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.

1. Antitumor Activity

Research indicates that compounds similar to 2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid exhibit significant antitumor activities. A study demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from 10 to 50 µM depending on the specific structure and substituents present .

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in chronic inflammatory diseases .

3. Neuroprotective Properties

Preliminary investigations into neuroprotection have revealed that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of mitochondrial pathways and the reduction of reactive oxygen species (ROS) production .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

-

Study on Antitumor Activity :

- Objective : Evaluate the cytotoxic effects on breast cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : The compound exhibited significant cytotoxicity with an IC₅₀ value of 25 µM against MCF-7 cells after 48 hours of treatment.

-

Anti-inflammatory Study :

- Objective : Investigate the effect on cytokine production in LPS-stimulated macrophages.

- Method : ELISA was employed to measure cytokine levels.

- Results : Treatment with the compound reduced IL-6 production by 40% compared to control groups.

-

Neuroprotection Experiment :

- Objective : Assess protective effects against oxidative stress in neuronal cultures.

- Method : Neuronal cells were exposed to H₂O₂ in the presence or absence of the compound.

- Results : The compound significantly reduced cell death and ROS levels, indicating neuroprotective potential.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.